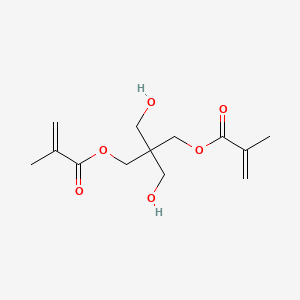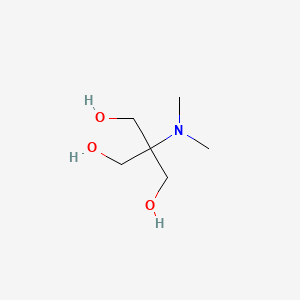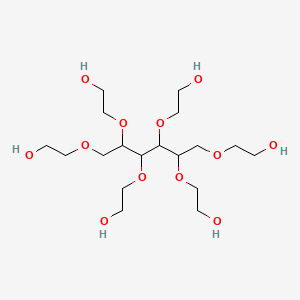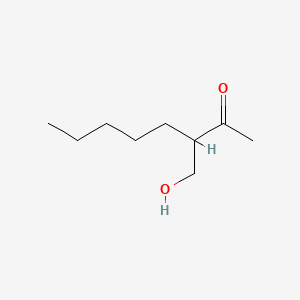![molecular formula C19H13N3O2 B1605139 5,7-ジフェニルピラゾロ[1,5-a]ピリミジン-2-カルボン酸 CAS No. 5646-98-0](/img/structure/B1605139.png)
5,7-ジフェニルピラゾロ[1,5-a]ピリミジン-2-カルボン酸
概要
説明
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the linear formula C19H13N3O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is represented by the linear formula C19H13N3O2 . Its molecular weight is 315.334 .科学的研究の応用
製薬研究
この化合物は、多くの医薬品に含まれるコア骨格であるピラゾロピリミジン構造を持っています。 鎮静剤および催眠剤として用いられるインディプロンやザレプロンなどの薬物に見られる化合物と構造的に類似しています 。5,7-ジフェニルピラゾロ[1,5-a]ピリミジン-2-カルボン酸の誘導体の研究は、効力と安全性プロファイルが改善された新薬の開発につながる可能性があります。
Safety and Hazards
作用機序
Target of Action
It is suggested that pyrazolo[1,5-a]pyrimidine derivatives could potentially target the amp-activated protein kinase (ampk) activity .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines can undergo cyclocondensation, which involves a nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group .
Biochemical Pathways
If the compound targets ampk as suggested, it could potentially influence energy metabolism pathways, as ampk plays a key role in regulating cellular energy homeostasis .
Result of Action
If the compound targets ampk, it could potentially influence cellular energy balance .
生化学分析
Biochemical Properties
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to bind to specific enzymes, altering their activity and influencing metabolic pathways. For example, it can inhibit certain kinases, leading to changes in phosphorylation states of target proteins . This interaction can modulate signal transduction pathways and affect cellular responses.
Cellular Effects
The effects of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Additionally, it can modulate the expression of genes involved in apoptosis, thereby influencing cell survival.
Molecular Mechanism
At the molecular level, 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, preventing the catalytic activity of target enzymes . This inhibition can lead to downstream effects on cellular processes, such as altered gene expression and metabolic flux. The compound’s structure allows it to fit into the active sites of enzymes, blocking substrate access and thus inhibiting enzyme function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that its effects on cellular processes can diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid vary with different dosages in animal models. At lower doses, it can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage and altered metabolic function. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects.
Metabolic Pathways
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by inhibiting key enzymes in metabolic pathways . This inhibition can lead to changes in the concentration of specific metabolites, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution within tissues can also influence its overall efficacy and impact on cellular processes.
Subcellular Localization
The subcellular localization of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with target biomolecules in the appropriate cellular context, enhancing its efficacy in modulating cellular processes.
特性
IUPAC Name |
5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c23-19(24)16-12-18-20-15(13-7-3-1-4-8-13)11-17(22(18)21-16)14-9-5-2-6-10-14/h1-12H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCIBMPTHZCBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C(=O)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354404 | |
| Record name | 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5646-98-0 | |
| Record name | 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, 2-methoxyethyl ester](/img/structure/B1605063.png)






![Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-](/img/structure/B1605074.png)

![4,4'-methylenebis[N,N-dimethyl-2-nitroaniline]](/img/structure/B1605076.png)

